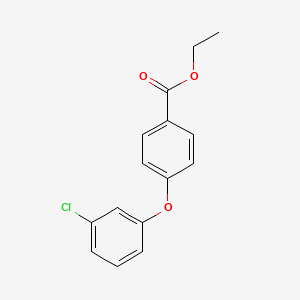

![molecular formula C13H14N2O4S B2633472 8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,2,4]benzothiadiazine-3-carboxylic acid 5,5-dioxide CAS No. 730992-36-6](/img/structure/B2633472.png)

8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,2,4]benzothiadiazine-3-carboxylic acid 5,5-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

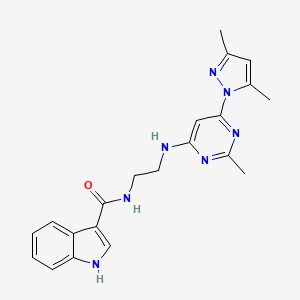

This compound is a chemical with the molecular formula C13H14N2O4S and a molecular weight of 294.33 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzothiadiazine core, which is fused with an azepino ring . The molecule also contains a carboxylic acid group and two oxygen atoms forming a dioxide group .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a predicted melting point of 197.03°C and a predicted boiling point of approximately 554.3°C at 760 mmHg . The compound has a predicted density of approximately 1.6 g/cm3 and a refractive index of 1.71 . The pKa of the compound is predicted to be 3.72 .Aplicaciones Científicas De Investigación

Novel Tetrahydro-1-benzazepine-2-carboxylic Acids Synthesis

A versatile approach to synthesize novel tetrahydro-1H-benzo[b]azepine-2-carboxylic acids and tricyclic tetrahydro-1-benzazepines with fused heterocyclic units was reported. This method uses 2-(allylaryl)glycinates as starting materials, leading to the creation of benzo[b]azepine-2-carboxylic acids and several tricyclic derivatives through key intermediates. Such compounds have potential applications in medicinal chemistry due to their structural complexity and diverse functionality (Guerrero et al., 2020).

K(ATP) Channel Activation and Tissue Selectivity

Research explored the impact of substituents in the 7- and 3-position of 4H-1,2,4-benzothiadiazine 1,1-dioxides on their potency and tissue selectivity as K(ATP) channel activators. Compounds with specific substituent patterns demonstrated selective inhibition of insulin release from pancreatic B-cells or myorelaxant activity on rat aorta, offering insights into designing tissue-selective potassium channel openers (Boverie et al., 2005).

Electron Impact Mass Spectral Fragmentation Study

The mass spectrometric behavior of various tetrahydro-1H-azeto[2,1-d][1,5]benzothiazepin-1-ones was analyzed to understand their fragmentation patterns. This study is crucial for the structural elucidation of such compounds, aiding in the development of new benzothiadiazine derivatives with potential pharmacological applications (Xu et al., 2000).

Enantioselective Synthesis via C-H Activation

A combined use of an achiral cobalt(III) catalyst and a chiral carboxylic acid enabled the enantioselective synthesis of benzothiadiazine-1-oxides from sulfoximines and dioxazolones via C-H bond cleavage. This methodological advancement facilitates the synthesis of pharmacologically relevant derivatives with high enantioselectivity, contributing to the field of asymmetric synthesis and medicinal chemistry (Hirata et al., 2022).

Propiedades

IUPAC Name |

5,5-dioxo-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,2,4]benzothiadiazine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4S/c16-13(17)9-5-6-10-11(8-9)20(18,19)14-12-4-2-1-3-7-15(10)12/h5-6,8H,1-4,7H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXTCNNVZBLXVHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NS(=O)(=O)C3=C(N2CC1)C=CC(=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

730992-36-6 |

Source

|

| Record name | 8,8-dioxo-8lambda6-thia-1,9-diazatricyclo[8.5.0.0,2,7]pentadeca-2,4,6,9-tetraene-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-Ethoxyspiro[3.3]heptan-1-yl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]prop-2-enamide](/img/structure/B2633391.png)

![2-[(E)-2-(furan-3-yl)ethenyl]-5-hydroxy-1-benzofuran-3-carbaldehyde](/img/structure/B2633395.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2633396.png)

![6-benzyl-3-[(4-phenylpiperazino)carbonyl]isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2633397.png)

![(Z)-4-benzoyl-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2633399.png)

![1-[(5-chloro-2-thienyl)sulfonyl]-N-[3-(methylcarbamoyl)-2-thienyl]isonipecotamide](/img/structure/B2633410.png)